

Technical Support Center: Refolding Insoluble Invasin from Inclusion Bodies

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Compound of Interest

Compound Name: *invasin*

Cat. No.: *B1167395*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding insoluble *Yersinia* **invasin** from inclusion bodies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful protein refolding experiments.

Troubleshooting Guides

This section addresses common issues encountered during the refolding of insoluble **invasin**.

Problem	Possible Cause	Recommended Solution
Low Yield of Refolded Invasin	Suboptimal refolding buffer composition (pH, additives).	Screen a range of pH values (typically 7.0-8.5) and additives. Arginine (0.4-1.0 M) is a common additive to suppress aggregation. ^[1] Consider a fractional factorial screen to test multiple components.
Protein aggregation during refolding.	Decrease the protein concentration during refolding (e.g., < 0.1 mg/mL). ^[2] Perform refolding at a lower temperature (e.g., 4°C). Use a pulse or stepwise dilution method instead of a single-step dilution.	
Incorrect disulfide bond formation.	If your invasin construct contains disulfide bonds, include a redox shuffling system in the refolding buffer, such as reduced and oxidized glutathione (GSH/GSSG) at a ratio of 5:1 to 10:1. ^[2]	
Refolded Invasin is Inactive	Protein is misfolded despite being soluble.	Verify the structural integrity using techniques like circular dichroism (CD) spectroscopy. Optimize the refolding conditions by screening different additives that may promote correct folding.
The functional domain is not properly folded.	Ensure the full integrin-binding domain is present and correctly folded. For truncated invasin constructs, confirm that	

the essential binding motifs are intact.[3]

Protein Precipitates Upon Removal of Denaturant

Rapid removal of denaturant.

Use a gradual method for denaturant removal, such as stepwise dialysis against decreasing concentrations of urea or guanidine hydrochloride (GdnHCl).[4] On-column refolding with a linear denaturant gradient can also be effective.[5][6]

High protein concentration.

Start with a lower initial protein concentration in the solubilized inclusion body solution.

Inclusion Bodies are Difficult to Solubilize

Insufficient denaturant concentration.

Use high concentrations of denaturants like 8 M urea or 6 M GdnHCl.[7][8]

Incomplete reduction of disulfide bonds.

Add a reducing agent like dithiothreitol (DTT) or β -mercaptoethanol (BME) to the solubilization buffer to break any incorrect disulfide bonds formed within the inclusion bodies.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the refolding of my insoluble **invasin**?

A1: The first step is to perform a screening of refolding conditions. This can be done in a 96-well format to test a variety of buffer compositions, pH levels, and additives simultaneously. This high-throughput approach allows for the rapid identification of promising conditions for further optimization.[1]

Q2: What are the most critical parameters to consider in the refolding buffer for **invasin**?

A2: For a β -barrel outer membrane protein like **invasin**, key parameters include pH (typically neutral to slightly alkaline), the presence of a mild detergent to mimic the membrane environment (e.g., LDAO, n-octyl- β -D-glucopyranoside), and additives that suppress aggregation, such as L-arginine.

Q3: How can I assess the quality of my refolded **invasin**?

A3: The quality of refolded **invasin** can be assessed by a combination of methods:

- SDS-PAGE: To check for purity and aggregation. Folded outer membrane proteins often exhibit a shift in mobility on SDS-PAGE compared to their unfolded counterparts (heat modifiability assay).[9][10]
- Size Exclusion Chromatography (SEC): To determine the oligomeric state and detect aggregates.
- Circular Dichroism (CD) Spectroscopy: To confirm the presence of secondary structures, particularly the characteristic β -sheet structure of the **invasin** domains.
- Functional Assays: By testing the ability of the refolded **invasin** to bind to its target integrins on host cells.[3]

Q4: Is on-column refolding a suitable method for **invasin**?

A4: Yes, on-column refolding can be a very effective method, especially for His-tagged **invasin** constructs.[5][6] This technique involves binding the denatured protein to a chromatography resin and then gradually removing the denaturant with a buffer gradient. This allows the protein to refold while immobilized, which can minimize aggregation.[5][6]

Q5: My **invasin** construct has a C-terminal His-tag. Will this interfere with refolding?

A5: A C-terminal His-tag is generally less likely to interfere with the folding of the N-terminal functional domains of **invasin**. However, if you suspect any interference, you may consider engineering a construct with a cleavable N-terminal His-tag.

Experimental Protocols

The following protocols are provided as a starting point for the refolding of insoluble **invasin**. Optimization will likely be required for your specific construct and expression system.

Protocol 1: Inclusion Body Isolation and Solubilization

- **Cell Lysis:** Resuspend the E. coli cell pellet expressing the **invasin** construct in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, and protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer.
- **Inclusion Body Washing:** Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the inclusion bodies.
- **Wash the inclusion body pellet** multiple times with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove contaminating proteins and membrane fragments. Follow with a final wash with buffer without detergent.
- **Solubilization:** Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GdnHCl, and 10 mM DTT).
- **Stir or gently agitate** the suspension at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
- **Clarify the solubilized protein solution** by centrifugation at a high speed (e.g., >100,000 x g) for 30 minutes to remove any remaining insoluble material.

Protocol 2: Refolding by Stepwise Dialysis

This protocol is based on a general method for refolding β -barrel outer membrane proteins and should be optimized for **invasin**.

- **Prepare Dialysis Buffers:** Prepare a series of refolding buffers with decreasing concentrations of the denaturant used for solubilization (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea/GdnHCl). The base refolding buffer can be, for example, 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5% LDAO. For **invasin** constructs with disulfide bonds, add a redox system (e.g., 1 mM GSH / 0.1 mM GSSG).

- Dialysis: Place the clarified, solubilized **invasin** solution into a dialysis bag with an appropriate molecular weight cutoff.
- Perform stepwise dialysis against each of the prepared buffers, starting with the highest denaturant concentration, for at least 4-6 hours each at 4°C. The final dialysis step against the denaturant-free buffer should be performed overnight with at least one buffer change.
- Concentration and Purification: After dialysis, recover the refolded protein and centrifuge at high speed to remove any aggregates. The soluble, refolded **invasin** can then be further purified and concentrated using techniques like ion-exchange chromatography and size-exclusion chromatography.

Quantitative Data Summary

The following tables summarize quantitative data gathered from literature for the refolding of outer membrane proteins, which can serve as a starting point for optimizing **invasin** refolding.

Table 1: Solubilization and Refolding Conditions for BamA (a β -barrel Outer Membrane Protein) [7]

Parameter	Condition
Solubilization Buffer	20 mM Tris-HCl, pH 8.0, 8 M Urea
Initial Protein Concentration (Solubilized)	~30 mg/mL
Refolding Method	Dropwise dilution
Refolding Buffer	20 mM Tris-HCl, pH 8.0, 0.5% LDAO
Final Protein Concentration (Refolding)	~0.6 mg/mL
Temperature	4°C
Incubation Time	Overnight

Table 2: General Ranges for Refolding Additives

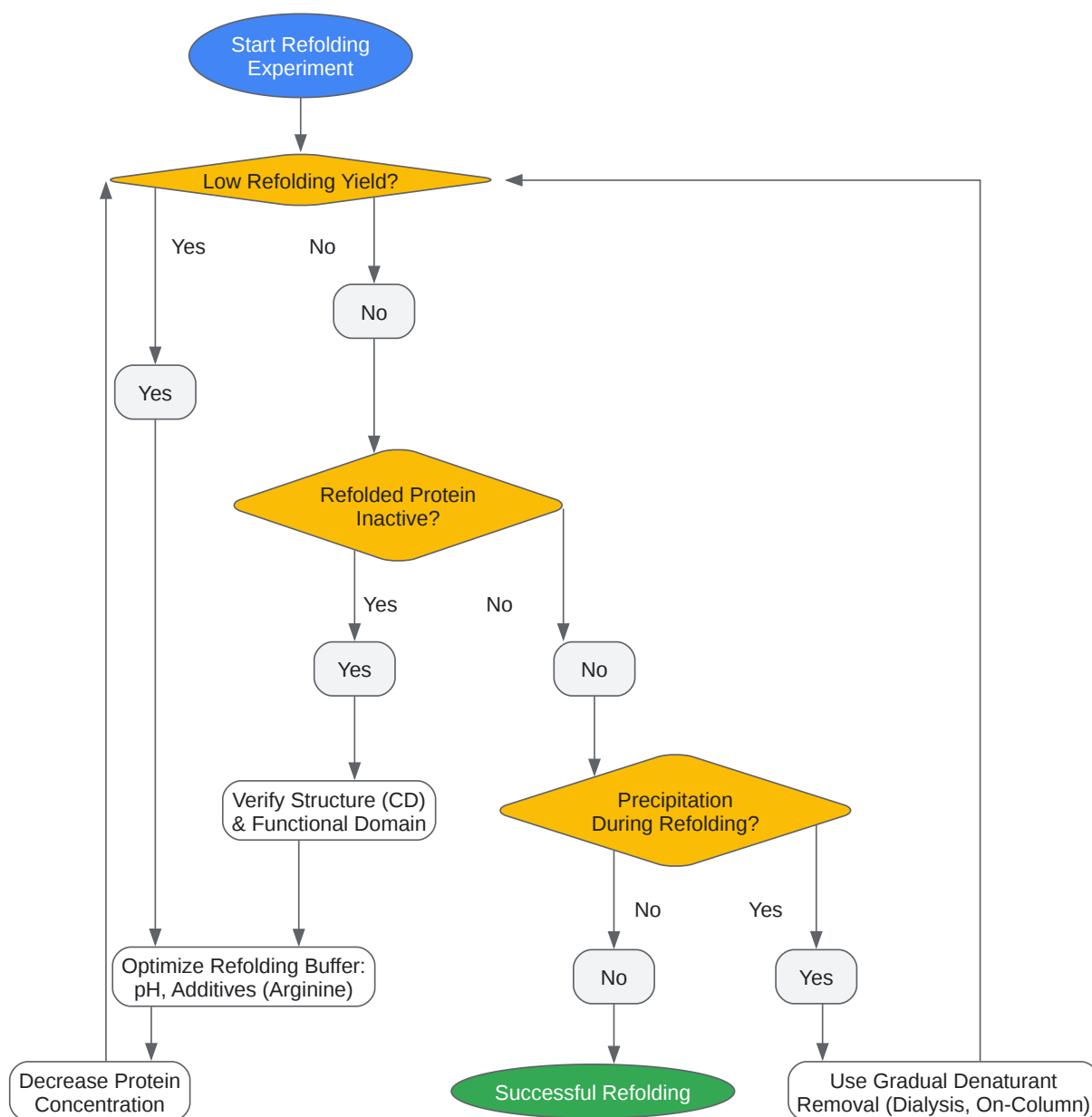
Additive	Typical Concentration Range	Purpose
L-Arginine	0.4 - 1.0 M	Aggregation suppressor
GSH/GSSG	1-5 mM (GSH), 0.1-0.5 mM (GSSG)	Redox shuffling for disulfide bond formation
Mild Detergents (LDAO, DDM)	0.1 - 1.0 % (w/v)	Mimic membrane environment
Polyethylene Glycol (PEG)	1 - 5 % (w/v)	Crowding agent
Sugars (e.g., Sucrose, Trehalose)	0.1 - 0.5 M	Stabilizer

Visualizations

Experimental Workflow for Invasin Refolding

Caption: Experimental workflow for refolding insoluble **invasin**.

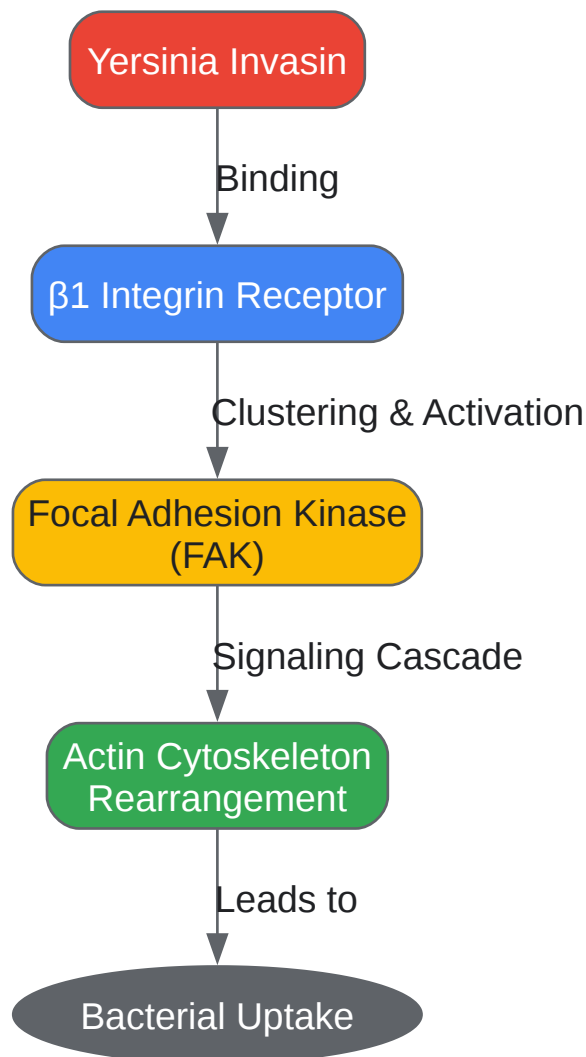
Troubleshooting Flowchart for Invasin Refolding



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Caption: Troubleshooting flowchart for common **invasin** refolding issues.

Simplified Invasin Signaling Pathway



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Caption: Simplified signaling pathway of Yersinia **invasin**.

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